2-Bromo-7-((trifluoromethyl)thio)benzo[d]oxazole
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Overview
Description
2-Bromo-7-((trifluoromethyl)thio)benzo[d]oxazole is a heterocyclic compound that contains both bromine and trifluoromethylthio groups attached to a benzo[d]oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-7-((trifluoromethyl)thio)benzo[d]oxazole typically involves the introduction of bromine and trifluoromethylthio groups onto a benzo[d]oxazole scaffold. One common method involves the bromination of 7-((trifluoromethyl)thio)benzo[d]oxazole using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-7-((trifluoromethyl)thio)benzo[d]oxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Oxidation and Reduction: The trifluoromethylthio group can be oxidized to form sulfoxides or sulfones, while reduction can lead to the formation of thiols or other reduced species.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium thiolate or potassium tert-butoxide, typically in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzo[d]oxazole derivatives, while oxidation can produce sulfoxides or sulfones .
Scientific Research Applications
2-Bromo-7-((trifluoromethyl)thio)benzo[d]oxazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe for studying biological processes and interactions, especially in the context of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-Bromo-7-((trifluoromethyl)thio)benzo[d]oxazole depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The bromine and trifluoromethylthio groups can enhance the compound’s binding affinity and selectivity through various interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-6-(trifluoromethoxy)benzo[d]thiazole
- 2-(Trifluoromethyl)benzo[d]oxazole
- Benzo[d]thiazole-2-thiol derivatives
Uniqueness
2-Bromo-7-((trifluoromethyl)thio)benzo[d]oxazole is unique due to the presence of both bromine and trifluoromethylthio groups, which impart distinct electronic and steric properties. These features can enhance the compound’s reactivity and binding affinity compared to similar compounds, making it a valuable tool in various research applications .
Properties
Molecular Formula |
C8H3BrF3NOS |
---|---|
Molecular Weight |
298.08 g/mol |
IUPAC Name |
2-bromo-7-(trifluoromethylsulfanyl)-1,3-benzoxazole |
InChI |
InChI=1S/C8H3BrF3NOS/c9-7-13-4-2-1-3-5(6(4)14-7)15-8(10,11)12/h1-3H |
InChI Key |
ALAUTUYOQWKSRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)SC(F)(F)F)OC(=N2)Br |
Origin of Product |
United States |
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